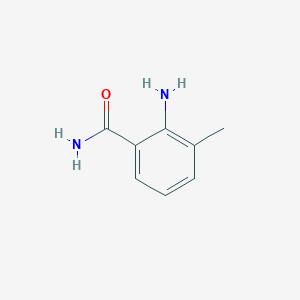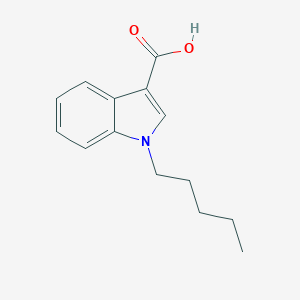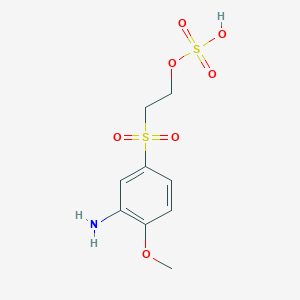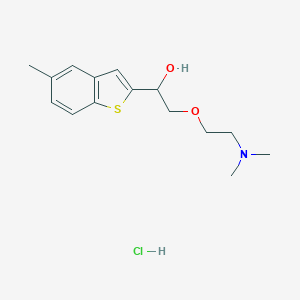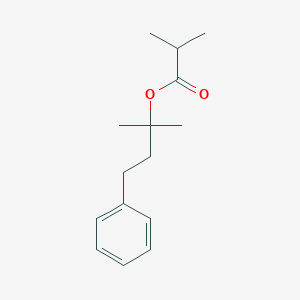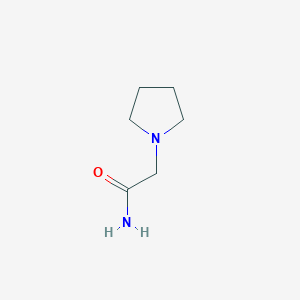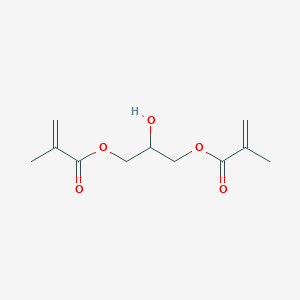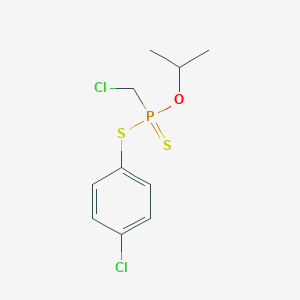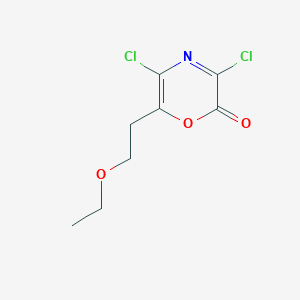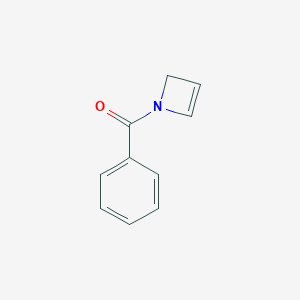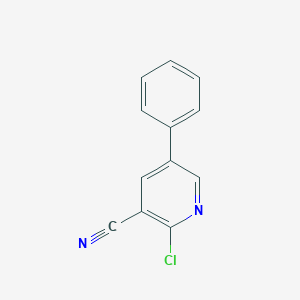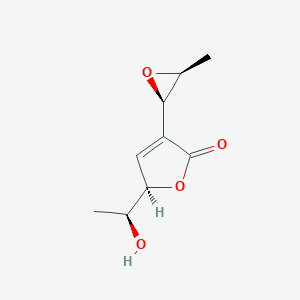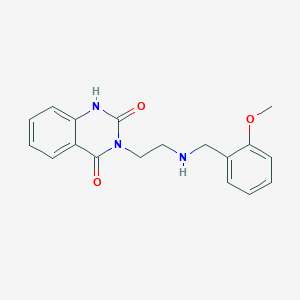![molecular formula C14H12N3NaO3 B158726 Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate CAS No. 10142-37-7](/img/structure/B158726.png)
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate, also known as Orange G, is a synthetic dye that belongs to the azo dye family. It has a bright orange color and is widely used in various industries, including food, cosmetics, and textiles.
Wirkmechanismus
The mechanism of action of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is based on its ability to bind to nucleic acids, particularly DNA. The dye has a high affinity for the phosphate groups of DNA and RNA, and it stains these molecules by intercalating between the base pairs. This results in a visible color change that allows for easy visualization of the stained structures.
Biochemische Und Physiologische Effekte
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is its high selectivity for nucleic acids. This makes it a valuable tool for researchers studying DNA and RNA. Additionally, the dye is relatively inexpensive and easy to use.
One limitation of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is its potential toxicity. The dye has been shown to be mutagenic and carcinogenic in some studies, although the relevance of these findings to human health is unclear. Additionally, the dye can interfere with some biochemical assays, leading to inaccurate results.
Zukünftige Richtungen
The future directions for research on Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate include developing new staining techniques that minimize its potential toxicity and investigating its potential as a therapeutic agent. Additionally, researchers are exploring the use of this dye in new applications, such as in the development of biosensors and in the imaging of live cells.
Synthesemethoden
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is synthesized by coupling 4-amino-3-methoxyaniline with 3-nitrobenzenediazonium salt, followed by reduction of the resulting diazo compound with sodium sulfite. The final product is obtained by treating the resulting intermediate with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is widely used in scientific research as a staining agent for biological samples. It is commonly used in histology and cytology to stain cell nuclei and other cellular structures. It is also used in microbiology to differentiate between different types of bacteria and fungi. Additionally, it is used in immunohistochemistry to detect specific proteins in tissues.
Eigenschaften
CAS-Nummer |
10142-37-7 |
|---|---|
Produktname |
Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate |
Molekularformel |
C14H12N3NaO3 |
Molekulargewicht |
293.25 g/mol |
IUPAC-Name |
sodium;3-[(4-amino-3-methoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H13N3O3.Na/c1-20-13-8-11(5-6-12(13)15)17-16-10-4-2-3-9(7-10)14(18)19;/h2-8H,15H2,1H3,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
AJDMQIQLQVJZFF-UHFFFAOYSA-M |
Isomerische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |
Andere CAS-Nummern |
10142-37-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



